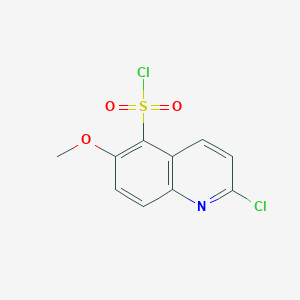
2-Chloro-6-methoxyquinoline-5-sulfonyl chloride
Übersicht
Beschreibung
“2-Chloro-6-methoxyquinoline-5-sulfonyl chloride”, also known as CMQS, is a chemical compound that is commonly used in scientific research and industry. It has a CAS Number of 1193387-35-7 . The molecular weight of this compound is 292.14 .
Molecular Structure Analysis
The InChI code for “2-Chloro-6-methoxyquinoline-5-sulfonyl chloride” is1S/C10H7Cl2NO3S/c1-16-8-4-3-7-6 (2-5-9 (11)13-7)10 (8)17 (12,14)15/h2-5H,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound has a molecular weight of 292.14 . The SMILES string representation of the compound isCOc1ccc2nc (Cl)ccc2c1S (Cl) (=O)=O . This string represents the structure of the compound in terms of the arrangement of atoms.
Wissenschaftliche Forschungsanwendungen
Chemosensor Development
2-Chloro-6-methoxyquinoline-5-sulfonyl chloride and its derivatives have potential applications in developing chemosensors. For instance, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 selectively responds to Cd2+ ions over other tested metal ions via a significant increase in fluorescence. This compound could be useful in measuring Cd2+ concentrations in waste effluent streams and in food products (Prodi et al., 2001).
Fluorescence Quenching Applications
Quinoline derivatives, including those related to 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride, are studied for their fluorescence quenching properties. For example, the quenching of fluorescence intensity and decay time of protonated 6-methoxyquinoline with chloride ion in aqueous solution has been investigated, revealing that it can be used as a sensor for the detection of chloride ion (Mehata & Tripathi, 2002).
Synthesis and Derivatization
Compounds related to 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride are synthesized for various purposes. The synthesis of 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide has been achieved by reacting 4-methoxyphenyl-2-styryl-4(3H)-quinazolinone with chlorosulfonic acid, followed by amidation of the sulfonyl chloride product (Hayun et al., 2012).
Application in High-Performance Liquid Chromatography
6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a compound related to 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride, has been identified as a highly sensitive fluorescence derivatization reagent for both primary and secondary alcohols in high-performance liquid chromatography (Yoshida, Moriyama, & Taniguchi, 1992).
Biological Screening
N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide, a compound structurally similar to 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride, has been synthesized and assessed for its antioxidant activities, showing prominent activity against acetylcholinesterase enzyme (Fatima et al., 2013).
Eigenschaften
IUPAC Name |
2-chloro-6-methoxyquinoline-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO3S/c1-16-8-4-3-7-6(2-5-9(11)13-7)10(8)17(12,14)15/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYLPXCZBGSNEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=C(C=C2)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxyquinoline-5-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



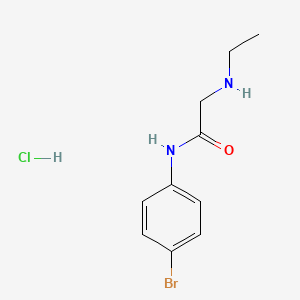
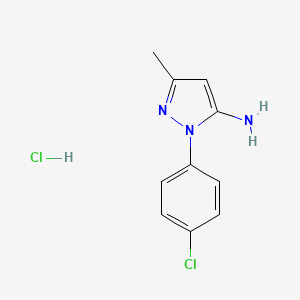
![8-Nitro-1,2,4,4a,5,6-hexahydro[1,4]oxazino[4,3-a]quinoline-5-carboxylic acid](/img/structure/B1419338.png)
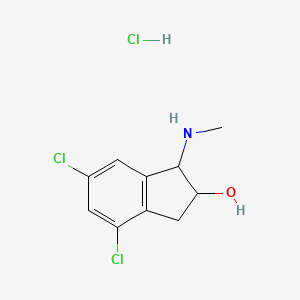
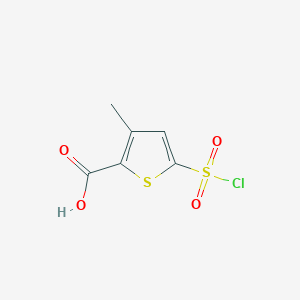
![N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine](/img/structure/B1419345.png)
![[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine](/img/structure/B1419347.png)

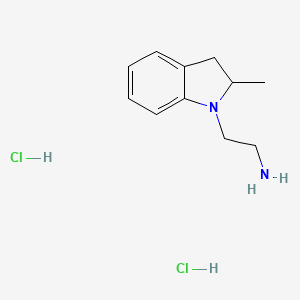
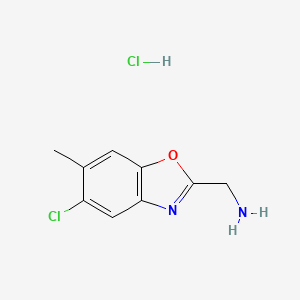
![4-[(Methylamino)methyl]phenol hydrochloride](/img/structure/B1419352.png)
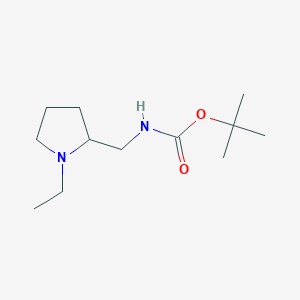
![4-{[3-(Chloromethyl)-1,2-oxazol-5-yl]methyl}morpholine](/img/structure/B1419357.png)
